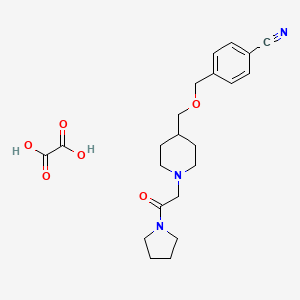![molecular formula C18H18ClFN4O2S B2664763 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 933003-24-8](/img/structure/B2664763.png)
2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperazine ring, and a sulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and piperazine rings are likely to be planar, while the sulfonyl group could introduce some steric hindrance . The presence of the chloro and fluoro substituents on the phenyl ring could also influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms . The sulfonyl group is a good leaving group, which means it can be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar benzimidazole and piperazine rings could give this compound both hydrophilic and hydrophobic properties . The presence of the chloro and fluoro substituents could also influence the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole” (also known as “2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”), focusing on six unique applications:
Antibacterial Activity
This compound has shown significant potential as an antibacterial agent. Research indicates that derivatives of piperazine and benzimidazole, which are part of this compound’s structure, exhibit strong antibacterial properties. These derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis , demonstrating effective inhibition .
Antiviral Properties
The compound’s structure suggests it could be effective against viral infections. Piperazine derivatives have been noted for their antiviral activities, particularly against RNA and DNA viruses. This makes the compound a candidate for further research in antiviral drug development .
Anticancer Potential
Benzimidazole derivatives are well-known for their anticancer properties. The compound’s unique structure allows it to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a promising candidate for cancer therapy research .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Benzimidazole and piperazine derivatives have been studied for their ability to reduce inflammation by inhibiting specific enzymes and pathways involved in the inflammatory response. This application could be particularly useful in developing treatments for chronic inflammatory diseases .
Antioxidant Activity
Research has shown that compounds with similar structures exhibit antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This makes the compound a potential candidate for developing antioxidant therapies .
Neuroprotective Effects
The compound’s structure suggests it could have neuroprotective effects. Benzimidazole derivatives have been studied for their ability to protect neurons from damage and degeneration. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-22-17-5-3-2-4-16(17)21-18(22)23-8-10-24(11-9-23)27(25,26)13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMDHHHUCHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

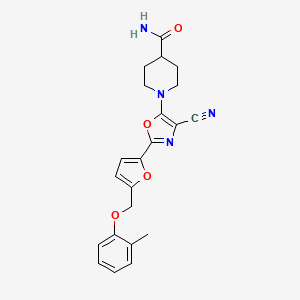
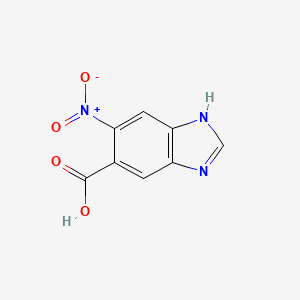
![(E)-2-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinecarboxamide](/img/structure/B2664684.png)
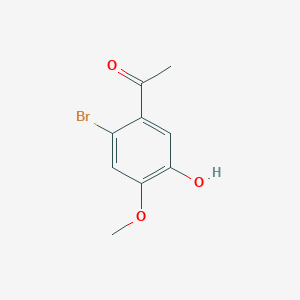
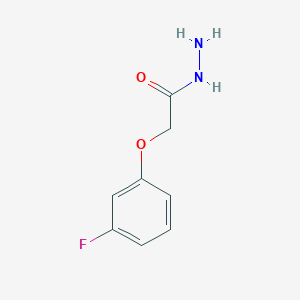
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)
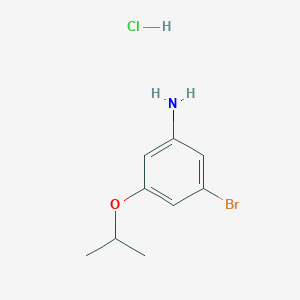

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2664698.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)
